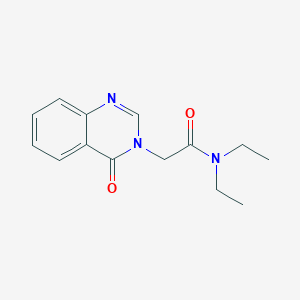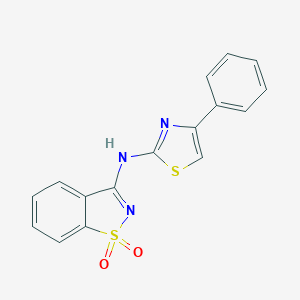![molecular formula C17H11F3N8 B277658 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine, also known as MPTP, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine is metabolized by monoamine oxidase B (MAO-B) in the brain to form MPP+, a highly toxic metabolite that selectively destroys dopaminergic neurons. MPP+ is taken up by dopamine transporters on the surface of dopaminergic neurons, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine-induced neurotoxicity leads to a range of biochemical and physiological effects, including decreased dopamine levels, motor impairment, and cognitive deficits. These effects are similar to those observed in Parkinson's disease patients, making 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine a valuable tool for studying the disease and potential therapeutic interventions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in lab experiments is its selectivity for dopaminergic neurons, which allows for targeted destruction of these cells. However, 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine-induced neurotoxicity is irreversible, making it difficult to study the long-term effects of Parkinson's disease. Additionally, the use of 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in animal models raises ethical concerns due to the similarity of its effects to Parkinson's disease in humans.
Direcciones Futuras
Future research on 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine could focus on developing new animal models of Parkinson's disease that more closely mimic the disease in humans. Additionally, studies could investigate potential therapeutic interventions for Parkinson's disease using 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine as a tool for drug discovery. Finally, research could focus on developing alternative methods for studying Parkinson's disease that do not rely on the use of 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine-induced neurotoxicity.
Métodos De Síntesis
5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine can be synthesized using a multi-step process involving the reaction of pyrazine, 4-methylphenylhydrazine, and trifluoromethylpyrimidine. The reaction mixture is then heated to form 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease in animal models. This makes 5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine a valuable tool for studying the pathophysiology of Parkinson's disease and potential therapeutic interventions.
Propiedades
Fórmula molecular |
C17H11F3N8 |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
5-[1-(4-methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H11F3N8/c1-10-2-4-11(5-3-10)28-16(25-26-27-28)12-8-23-15(13-9-21-6-7-22-13)24-14(12)17(18,19)20/h2-9H,1H3 |
Clave InChI |
HMEZLYOSKFZVRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)
![2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)

![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277585.png)

![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)